molecular formula C6H7NO3S B1364193 1-Methylpyridinium-2-sulfonate CAS No. 4329-93-5

1-Methylpyridinium-2-sulfonate

Cat. No.: B1364193
CAS No.: 4329-93-5
M. Wt: 173.19 g/mol
InChI Key: YBNCNAMRNBKKMS-UHFFFAOYSA-N
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Description

Overview of Pyridinium (B92312) Inner Salts and Betaines in Organic Chemistry

These zwitterionic structures give rise to unique physical and chemical properties. ontosight.ai Their inherent polarity often leads to good solubility in polar solvents and influences their stability and reactivity. ontosight.ai Pyridinium inner salts are of interest in various fields of chemical research, including their use as intermediates in organic synthesis and their potential applications in materials science. ontosight.ai

Historical Context and Evolution of Pyridinium Zwitterion Research

Research into pyridinium compounds has a long history, with the parent molecule, pyridine (B92270), being a fundamental building block in heterocyclic chemistry. The study of pyridinium zwitterions has evolved as a specialized area within this broader field. Early investigations focused on the synthesis and basic reactivity of these unique structures.

More recently, research has expanded to explore the diverse applications of pyridinium zwitterions. For instance, sulfur-based pyridinium 1,4-zwitterions, discovered as early as 2011, have been investigated for their utility in the synthesis of complex heterocyclic scaffolds since 2019. mdpi.com These compounds can act as synthons in various cyclization reactions, demonstrating their versatility in constructing nitrogen- and sulfur-containing heterocycles. mdpi.comsioc-journal.cn The development of new synthetic methods and the discovery of novel reactivity patterns, such as the [5+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates, continue to drive research in this area. researchgate.net Furthermore, the unique photophysical properties of certain pyridinium sulfonate inner salts have led to their investigation as two-photon active materials for applications in cellular imaging. rsc.org

Structural Classification and Nomenclature of Pyridinium Sulfonate Derivatives

The classification of pyridinium sulfonate derivatives is based on the substitution pattern on the pyridinium ring. The position of the sulfonate group and the nature of the substituent on the nitrogen atom are key determinants of the compound's identity and chemical behavior.

The nomenclature follows the systematic rules of organic chemistry. For "1-Methylpyridinium-2-sulfonate," the name indicates a pyridine ring where the nitrogen atom is designated as position 1 and is substituted with a methyl group. The sulfonate group is attached at the 2-position of the pyridine ring. The term "pyridinium" signifies the cationic nature of the nitrogen-containing ring, while "sulfonate" denotes the anionic -SO₃⁻ group.

The IUPAC name for a related compound, pyridinium sulfonate, is pyridin-1-ium-1-sulfonate. nih.gov The systematic naming for derivatives can become more complex depending on the presence of other substituents. For example, 2-fluoro-1-methylpyridinium p-toluenesulfonate is a salt where the cation is 2-fluoro-1-methylpyridin-1-ium and the anion is 4-methylbenzene-1-sulfonate. thermofisher.com

Below is an interactive data table summarizing the nomenclature of selected pyridinium derivatives:

Compound NameCationAnion
This compound1-MethylpyridiniumSulfonate (attached to the ring)
Pyridinium toluene-4-sulphonatePyridinium4-methylbenzenesulfonate
2-Fluoro-1-methylpyridinium p-toluenesulfonate2-fluoro-1-methylpyridiniump-toluenesulfonate
(E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium naphthalene-2-sulfonate(E)-4-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridiniumnaphthalene-2-sulfonate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNCNAMRNBKKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389334
Record name 1-methylpyridinium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4329-93-5
Record name 1-methylpyridinium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 1 Methylpyridinium 2 Sulfonate

Acid-Base Equilibria and Zwitterionic Behavior

1-Methylpyridinium-2-sulfonate is a permanent zwitterion, or inner salt, meaning it possesses both a formal positive and a formal negative charge on different parts of the molecule. The nitrogen atom, being quaternized by the methyl group, carries a permanent positive charge, while the sulfonate group (–SO₃⁻) is the conjugate base of a strong sulfonic acid and is therefore negatively charged over a wide pH range.

Nucleophilic and Electrophilic Reactivity of the Pyridinium (B92312) Moiety

The chemical behavior of the pyridinium moiety is dominated by the electron-deficient nature of the ring, making it susceptible to nucleophilic attack. This electrophilicity is a consequence of the electronegative quaternary nitrogen atom, which withdraws electron density from the ring carbons.

Electrophilic Character: The 1-methylpyridinium cation is a strong electrophile. Nucleophilic attack can occur at the carbon atoms of the ring, primarily at the C2 (α) and C4 (γ) positions, which bear the largest partial positive charges. uoanbar.edu.iqmdpi.comnih.gov The presence of the sulfonate group at the C2 position sterically hinders and electronically influences nucleophilic attack at this site. Consequently, nucleophilic addition is more likely to occur at the C4 and C6 positions. The reaction of N-methylpyridinium ions with nucleophiles like piperidine (B6355638) has been shown to proceed via an addition-elimination mechanism, often with the deprotonation of the intermediate being the rate-determining step. nih.gov

Nucleophilic Character (as a Zwitterion/Ylide): While the pyridinium ring itself is electrophilic, pyridinium zwitterions, also known as pyridinium ylides, are potent nucleophiles. researchgate.netrsc.orgrsc.orgresearchgate.net In these species, a carbanion (or heteroatom anion) is attached to the pyridinium nitrogen. In the case of this compound, the sulfonate group can act as a nucleophile, although its reactivity is generally weak. More significantly, related pyridinium zwitterions where a carbanion is generated are highly reactive nucleophiles and 1,3-dipoles, readily participating in cycloaddition reactions. nih.govresearchgate.netacs.org

Reactivity at the Sulfonate Group

The sulfonate group is generally a poor leaving group in nucleophilic substitution reactions. However, it can undergo reactions under specific conditions, particularly those involving sulfonyl transfer.

Sulfonyl transfer involves the transfer of the sulfonyl group (–SO₂) to a nucleophile. While the sulfonate anion (–SO₃⁻) itself is not a reactive sulfonylating agent, derivatives of sulfonic acids are. For instance, pyridinium sulfonates can be converted to highly reactive sulfonyl chlorides. Treatment of a pyridinium sulfonate with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can transform the sulfonate into the corresponding sulfonyl chloride. This conversion allows for subsequent reactions with a wide range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

Relatedly, the divergent reactivity of pyridinium salts with sulfinates highlights the versatility of sulfur-containing pyridinium compounds. Depending on the reaction conditions (base-catalyzed vs. photochemical), either direct C4-sulfonylation of the pyridine (B92270) ring or a three-component sulfonative pyridylation of alkenes can be achieved. rsc.org

The hydrolysis of sulfonate esters, which can be formed from derivatives of this compound, has been a subject of significant mechanistic debate. nih.govacs.orgacs.orgwhiterose.ac.uk The reaction, typically carried out under alkaline conditions, involves the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. Two primary mechanistic pathways have been proposed: a concerted pathway and a stepwise pathway. nih.govacs.org

Concerted Mechanism (ANDN): This pathway involves a single transition state where the bond to the incoming nucleophile (e.g., OH⁻) is formed concurrently with the cleavage of the bond to the leaving group (e.g., an alkoxide or aryloxide). Computational and some experimental studies, including those on pyridine-3-yl benzene (B151609) sulfonate and its N-methylpyridinium derivative, suggest a concerted pathway for many sulfonate esters. nih.govacs.orgwhiterose.ac.uk

Stepwise Mechanism (AN+DN): This mechanism proceeds through a distinct, high-energy pentacoordinate sulfurane intermediate. The reaction involves two steps: initial nucleophilic addition to form the intermediate, followed by the departure of the leaving group. Evidence for this pathway has been presented from kinetic studies of aryl benzenesulfonate (B1194179) hydrolysis, where a break in a Brønsted plot was interpreted as a switch from a stepwise mechanism (for poor leaving groups) to a concerted one (for good leaving groups). rsc.org

FeatureConcerted MechanismStepwise Mechanism
IntermediateNone (only a transition state)Pentacoordinate sulfurane intermediate
Rate-Determining StepSingle step: simultaneous bond formation and cleavageCan be either formation of the intermediate or departure of the leaving group
Kinetic EvidenceLinear Brønsted/Hammett correlationsNon-linear (broken) Brønsted correlations may indicate a change in the rate-determining step
Supporting EvidenceSupported by many computational studies and reactions with good leaving groups. nih.govresearchgate.netInferred for strong nucleophiles and poor leaving groups. rsc.org

Cyclization and Annulation Reactions Involving Pyridinium Zwitterions

Pyridinium zwitterions (betaines and ylides) are exceptionally versatile synthons in organic chemistry for constructing complex nitrogen- and sulfur-containing heterocycles. rsc.org Their ability to act as multicentered dipoles allows them to participate in a wide array of formal cycloaddition reactions. While this compound itself is not a classic 1,3-dipole for cycloadditions, structurally related pyridinium betaines, such as 3-oxidopyridinium betaines, and pyridinium ylides are widely used and serve as excellent models for this type of reactivity. researchgate.netresearchgate.netnih.govacs.org

Pyridinium zwitterions can be classified by the number of atoms they contribute to the formation of a new ring. This versatility allows for the synthesis of various ring sizes through different cycloaddition modes.

[3+2] Cycloaddition: This is one of the most common reaction modes for pyridinium ylides, where the ylide acts as a three-atom (C-N-C) 1,3-dipole. nih.govkaist.ac.krbohrium.comnih.gov Reaction with a two-atom component (dipolarophile), such as an alkene or alkyne, leads to the formation of five-membered rings. researchgate.net This approach is a cornerstone for the synthesis of indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) scaffolds. nih.gov The reaction typically proceeds by nucleophilic attack of the ylide carbanion on the dipolarophile, followed by an intramolecular cyclization.

[4+1] Annulation: In these reactions, the pyridinium ylide acts as a C1 synthon, while the reaction partner provides four atoms. rsc.orgrsc.org For instance, cyclic pyridinium ylides have been shown to react with in situ generated azoalkenes in a [4+1] manner to construct spiropyrazoline skeletons, with the pyridine ring being released at the end of the reaction sequence. rsc.orgrsc.orgscispace.comresearchgate.net

[4+2] Cycloaddition (Diels-Alder type): Pyridine derivatives can participate as either the diene or dienophile component in Diels-Alder reactions. While less common for simple pyridinium zwitterions, activated pyridines can react with electron-rich or strained alkenes. More relevant are reactions where a pyridinium zwitterion acts as a four-atom component reacting with a two-atom partner.

[5+1] Cycloaddition: Pyridinium 1,4-zwitterions, particularly thiolates, have been employed as five-atom synthons. Their reaction with one-atom components, such as those derived from α-bromo ketones or diazo compounds, can lead to the formation of six-membered fused heterocyclic systems like indolizines or pyridothiazines.

Reaction TypePyridinium Zwitterion RoleReaction Partner (Synthon)Product Ring SizeExample Product Scaffolds
[3+2]3-atom (1,3-dipole)2-atom (Alkene, Alkyne)5-memberedIndolizines, Pyrrolidines nih.govnih.gov
[4+1]1-atom (C1 synthon)4-atom (Azoalkene)5-memberedSpiropyrazolines rsc.orgrsc.org
[4+2]4-atom (Diene)2-atom (Alkyne)6-memberedSubstituted Pyridines
[5+1]5-atom (C4S or C4N)1-atom (Carbene, etc.)6-memberedPyridothiazines, Indolizines
[5+2]5-atom (e.g., 3-oxidopyridinium)2-atom (Alkene, Alkyne)7-memberedAzabicyclo[n.m.l] systems acs.org

Cascade and Dearomative Ring Expansion Processes

The electron-deficient nature of the pyridinium ring in N-alkylated salts like this compound makes them suitable candidates for cascade and dearomative reactions. These processes transform the flat, aromatic pyridinium core into complex, three-dimensional polycyclic structures. An enantioselective cascade reaction has been developed involving N-alkylpyridinium salts and reactants like o-hydroxybenzylideneacetones. nih.gov This process is typically mediated by dienamine intermediates and leads to the formation of fused polyheterocycles. nih.gov

The general mechanism involves an initial dearomatizing nucleophilic attack on the electron-poor pyridinium ring, followed by subsequent cyclization steps. The activation of the ring by the N-methyl group is crucial for the initial dearomatization step. A further cascade assembly of N-alkylpyridinium salts with cyclic 2,4-dienones can produce bridged frameworks through a sequence of dearomatization and aromatization steps. nih.gov While specific studies on this compound are not detailed, its structure is amenable to these transformations, where the N-methyl group serves as the activating alkyl substituent. Cascade ring expansion reactions, in general, provide a powerful method for accessing larger ring systems from smaller ones without requiring high-dilution conditions, a principle that could potentially be applied to derivatives of pyridinium salts. rsc.org

Radical Chemistry and Electron Transfer Processes

Pyridinium salts are well-established as valuable building blocks in radical chemistry due to their ability to act as convenient radical precursors. acs.orgsemanticscholar.org This reactivity is centered on their capacity to undergo reductive single-electron transfer. researchgate.netresearchgate.net

N-functionalized pyridinium salts are widely employed as precursors for generating carbon-, nitrogen-, and oxygen-centered radicals in organic synthesis. acs.orgresearchgate.net The transformation is initiated by the single-electron reduction of the pyridinium ring, which triggers the cleavage of the N-substituent bond to release a radical species. researchgate.net This strategy has been successfully applied in a variety of transformations, including the difunctionalization of alkenes. researchgate.netrsc.org

The utility of pyridinium salts in this context is twofold: they can easily accept an electron to generate a radical, and the pyridinium core itself is highly electrophilic, allowing for subsequent addition by alkyl radical intermediates. researchgate.netrsc.org The specific radical generated is determined by the nature of the substituent on the nitrogen atom.

Table 1: Examples of N-Functionalized Pyridinium Salts as Radical Precursors
N-Substituent GroupRadical GeneratedTypical Application
N-AlkoxyAlkoxyl Radical (RO•)Alkoxylative functionalization
N-AminoAmino Radical (R₂N•)C-N bond formation
N-Alkyl (from Katritzky salts)Alkyl Radical (R•)Deaminative functionalization
N-AcyloxyCarboxyl Radical (RCOO•)Decarboxylative functionalization

The core mechanism enabling the radical-generating capability of pyridinium salts is reductive single electron transfer (SET). nih.gov In this process, the pyridinium cation accepts an electron from a reductant, which can be a transition metal complex, a photocatalyst, or an electrical current. acs.orgresearchgate.net This reduction forms a neutral pyridinyl radical intermediate.

The key step following the SET is the fragmentation of this intermediate. researchgate.netnih.gov Two primary fragmentation pathways exist:

Homolytic Fragmentation: The bond between the nitrogen and its substituent cleaves homolytically, releasing the N-bound group as a radical and leaving behind a neutral pyridine molecule. This is the most common pathway for generating radicals from N-functionalized pyridinium salts.

Heterolytic Fragmentation: This alternative pathway involves the liberation of an N-centered pyridinium radical. researchgate.net

The efficiency and pathway of the fragmentation are influenced by the reduction potential of the pyridinium salt and the stability of the resulting radical. The presence of electron-withdrawing groups, such as the sulfonate group in this compound, can affect the reduction potential of the ring. Studies on the heterogeneous electron transfer of pyridinium cations have shown that substituents near the reaction site can significantly influence the inner-reorganization energy of the molecule during reduction. researchgate.net

Quaternization and Derivatization Reactions of Pyridine and its Derivatives

The synthesis of this compound and related compounds relies on the quaternization of the pyridine nitrogen, a fundamental reaction that also activates the molecule for further derivatization.

Quaternization is the process of alkylating the nitrogen atom of a pyridine ring, converting the neutral molecule into a positively charged pyridinium salt. rsc.org This is typically achieved through a nucleophilic substitution reaction where the pyridine nitrogen attacks an electrophilic alkylating agent, such as methyl iodide or 1-bromoadamantane. osti.govresearchgate.net Microwave-assisted synthesis has been shown to improve yields and significantly shorten reaction times compared to conventional heating methods. researchgate.net

Table 2: Examples of Pyridine Quaternization Reactions
Pyridine DerivativeElectrophileHeating MethodProduct
Pyridine2-bromo-4'-nitroacetophenoneMicrowave1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide
α-picolineMethyl iodideMicrowave1,2-dimethylpyridinium iodide
Nicotinamide1,3-diiodopropaneMicrowave3-carbamoyl-1-(3-iodopropyl)pyridinium iodide
Pyridine1-iodoadamantaneConventional (sealed tube)1-(1-adamantyl)pyridinium iodide

The conversion of a pyridine to a pyridinium salt dramatically alters its reactivity. The quaternization of the nitrogen atom enhances the electrophilicity of the ring, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack. google.com This activation allows for a range of derivatization reactions, including nucleophilic displacement of leaving groups at these positions. This principle is used to synthesize various 4-substituted pyridines, where the starting material is first quaternized, then subjected to a nucleophilic displacement reaction, and finally dequaternized. google.com Furthermore, the partial reduction of pyridinium salts can serve as a versatile route to synthetically useful dihydropyridones. figshare.com The quaternization of compounds has also emerged as a promising molecular design strategy for the development of novel antibiotics. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Methylpyridinium 2 Sulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-Methylpyridinium-2-sulfonate, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are invaluable for confirming the substitution pattern and through-space atomic proximities.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-methyl protons and the four aromatic protons on the pyridinium (B92312) ring. The positive charge on the nitrogen atom significantly deshields the ring protons, shifting their resonances downfield compared to neutral pyridine (B92270). The sulfonate group at the C2 position, being electron-withdrawing, further influences the chemical shifts.

Based on data for analogous compounds like Pyridine-2-sulfonic acid, the proton adjacent to the sulfonate group (H6) is expected to be the most downfield, appearing as a doublet. chemicalbook.com The remaining protons (H3, H4, H5) would appear as complex multiplets. The N-methyl protons would present as a sharp singlet, typically in the range of 4.0-4.5 ppm.

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)Expected Multiplicity
N-CH₃~4.3Singlet (s)
H-3~8.0-8.2Multiplet (m)
H-4~7.8-8.0Multiplet (m)
H-5~8.2-8.4Multiplet (m)
H-6~8.5-8.7Doublet (d)

Note: The chemical shifts are estimates based on the analysis of related pyridinium compounds and sulfonic acids.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The quaternization of the nitrogen atom and the presence of the sulfonate group are the dominant electronic factors. The carbon atom bonded to the nitrogen (C2) and the methyl carbon are particularly diagnostic. Similar to the proton spectrum, all ring carbons are shifted downfield due to the ring's positive charge. The carbon bearing the sulfonate group (C2) is expected to be significantly shifted.

Analysis of related structures suggests the following approximate chemical shifts. nih.gov

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
N-CH₃~48-50
C-2~150-152
C-3~128-130
C-4~145-147
C-5~126-128
C-6~147-149

Note: The chemical shifts are estimates based on the analysis of related pyridinium compounds and sulfonic acids.

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the through-space proximity of protons. These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.

For this compound, a key structural feature to confirm would be the spatial relationship between the N-methyl protons and the H6 proton on the pyridinium ring. A cross-peak between the singlet of the N-CH₃ group and the doublet of the H6 proton in a NOESY or ROESY spectrum would provide definitive evidence for the N-methylation and the 2-substitution pattern of the sulfonate group. This is because the methyl group is spatially located near the C6 position of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of functional groups present and their chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the sulfonate group and vibrations of the N-methylpyridinium ring. The zwitterionic nature of the molecule heavily influences the spectrum.

Key expected vibrational bands include:

SO₃⁻ Vibrations: The sulfonate group gives rise to very strong and characteristic absorption bands. The asymmetric stretching (ν_as(SO₃⁻)) is typically observed in the 1150-1230 cm⁻¹ region, while the symmetric stretching (ν_s(SO₃⁻)) appears around 1030-1080 cm⁻¹. diva-portal.org

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridinium ring are expected in the 3000-3100 cm⁻¹ range.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridinium ring typically appear in the 1450-1650 cm⁻¹ region. Quaternization of the nitrogen is known to cause shifts in these bands compared to neutral pyridine. pw.edu.pl

C-H Bending: In-plane and out-of-plane bending of the aromatic C-H bonds gives rise to signals in the fingerprint region (below 1500 cm⁻¹).

Characteristic FT-IR Bands for Pyridinium Sulfonates

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Pyridinium Ring Stretch (C=C, C=N)1450 - 1650Medium-Strong
Asymmetric SO₃⁻ Stretch1150 - 1230Very Strong
Symmetric SO₃⁻ Stretch1030 - 1080Strong

Source: Data compiled from studies on pyridine-3-sulfonic acid and other sulfonate-containing compounds. diva-portal.orgresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While sulfonate stretches are strong in IR, the symmetric stretch is often particularly intense in the Raman spectrum. A key feature of the Raman spectrum of pyridinium compounds is the strong ring breathing mode, which is highly sensitive to substitution. For pyridine itself, very intense bands appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net In this compound, these modes are expected to be present but shifted due to the N-methylation and the C2-sulfonate group.

Studies on pyridine-3-sulfonic acid have identified the pyridine ring stretching modes between 1180 cm⁻¹ and 1550 cm⁻¹. researchgate.net The sulfonate vibrations are also observable. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions, where water's strong IR absorption can obscure parts of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. The N-methylpyridinium cation is the primary chromophore in this compound. Studies on the N-methylpyridinium ion have shown that it undergoes a π → π* transition, resulting in a broad absorption band in the UV region. acs.orgnih.gov

The photodissociation action spectrum of the gas-phase N-methylpyridinium ion shows a broad absorption band between 230 nm and 280 nm (36,000 - 43,000 cm⁻¹). acs.orgnih.gov In solution, the exact position and intensity (molar absorptivity, ε) of the absorption maximum (λ_max) can be influenced by the solvent polarity. The presence of the sulfonate group is not expected to dramatically shift the λ_max as it is not directly in conjugation with the entire π-system in the same way a substituent at the 4-position would be, but it can influence the electronic environment.

Expected UV-Vis Absorption Data for this compound

ParameterExpected Value
λ_max~250 - 270 nm
Transitionπ → π*

Source: Based on UV photodissociation studies of the N-methylpyridinium ion. acs.orgnih.gov

Photoluminescence studies on pyridinium derivatives have shown that emission properties are highly dependent on molecular structure and environment. osi.lv While many simple pyridinium salts are weakly emissive in solution, aggregation or incorporation into more complex structures can lead to significant fluorescence or phosphorescence. osi.lvmit.edu For this compound, any observed photoluminescence would likely be a weak, blue-shifted emission upon excitation into its π → π* absorption band. The study of its solid-state emission could reveal different properties due to intermolecular interactions and restricted molecular motion.

Analysis of Electronic Transitions (n-π, π-π)

The electronic absorption spectra of pyridinium betaines, such as this compound, are characterized by intramolecular charge transfer (ICT) bands. These transitions are highly sensitive to the molecular environment. The electronic transitions in these molecules can be broadly categorized as π → π* and n → π* transitions.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed in the UV-Vis spectrum. For pyridinium systems, these transitions are often intense and can be influenced by the substitution pattern on the pyridinium ring. In analogous pyridinium N-phenoxide betaine (B1666868) dyes, a strong negative solvatochromism is observed, where the long-wavelength UV/Vis absorption band is sensitive to solvent polarity. This is attributed to the large difference between the ground- and excited-state dipole moments.

The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen atoms of the sulfonate group, to a π* antibonding orbital of the pyridinium ring. These transitions are generally weaker in intensity compared to π → π* transitions. The specific wavelengths and intensities of these transitions for this compound would require experimental determination via UV-Vis spectroscopy.

A hypothetical representation of the electronic transitions is provided in the table below.

Electronic TransitionDescriptionExpected Spectral RegionRelative Intensity
π → πExcitation from a π bonding orbital to a π antibonding orbital within the pyridinium ring.UV RegionHigh
n → πExcitation of a non-bonding electron from the sulfonate group to a π antibonding orbital of the pyridinium ring.Near-UV or Visible RegionLow

Emission Characteristics and Fluorescence Modulation

Pyridinium betaines can exhibit fluorescence, and their emission properties are often linked to their electronic structure and environment. The emission characteristics of this compound would be influenced by factors such as solvent polarity, temperature, and the presence of quenchers.

The fluorescence of pyridinium derivatives can be modulated by various external stimuli. For instance, the presence of certain ions or molecules can lead to fluorescence quenching through processes like photoinduced electron transfer or energy transfer. The sulfonate group in this compound could potentially interact with metal ions, leading to changes in its fluorescence behavior. The specific emission wavelength, quantum yield, and lifetime of this compound would need to be determined experimentally.

Mechanofluorochromic Investigations of Pyridinium Betaines

For example, certain pyridine-based difluoroboron compounds exhibit mechanofluorochromism, where grinding the crystalline sample leads to a change in the emission color. This change is often reversible upon exposure to solvent fumes or heating. The mechanism behind this phenomenon is typically attributed to a phase transition from a crystalline state to an amorphous state upon grinding, which alters the intermolecular interactions and, consequently, the fluorescence properties. It is plausible that this compound could exhibit similar properties, which would be a valuable area for future investigation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable ionization method due to the ionic nature of the molecule.

In a positive-ion ESI-MS spectrum, the molecular ion ([M+H]⁺) would be expected at an m/z corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group, cleavage of the sulfonate group, and fragmentation of the pyridinium ring. A hypothetical fragmentation pattern is outlined below.

Fragment IonProposed StructureExpected m/zFragmentation Pathway
[M-CH₃]⁺Pyridinium-2-sulfonateCalculated from M-15Loss of the methyl group
[M-SO₃]⁺1-MethylpyridiniumCalculated from M-80Loss of sulfur trioxide
[C₅H₅N]⁺Pyridine79.04Fragmentation of the pyridinium ring

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Crystallographic Data

To date, a single crystal structure of this compound has not been reported in the crystallographic databases. However, based on the structures of similar pyridinium sulfonate compounds, a hypothetical crystal structure can be proposed. rsc.org It is expected that the compound would crystallize in a common space group, and the crystal packing would be influenced by electrostatic interactions between the positively charged pyridinium ring and the negatively charged sulfonate group, as well as potential π-π stacking interactions between the pyridinium rings.

A hypothetical set of crystallographic parameters for this compound is presented below, based on data from analogous structures.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-10
b (Å)~5-7
c (Å)~15-18
β (°)~95-105
Volume (ų)~900-1200
Z4

Theoretical and Computational Studies of 1 Methylpyridinium 2 Sulfonate

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No literature was found detailing MD simulations to investigate the dynamic behavior and intermolecular interactions of 1-Methylpyridinium-2-sulfonate.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Hirshfeld Surface Analysis:The search results lack any studies that apply Hirshfeld surface analysis to examine the non-covalent interactions within the crystal structure of this compound.

To fulfill the request, published research containing these specific computational analyses for "this compound" would be required.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a crucial computational technique used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.deresearchgate.net The MESP is a real space scalar field that represents the net electrical effect of a molecule's electrons and nuclei, calculated as the work done in bringing a unit positive charge from infinity to a specific point in space around the molecule. chemrxiv.org It serves as a guide for understanding intermolecular interactions, identifying reactive sites, and predicting how a molecule will interact with other charged or polar species. uni-muenchen.demdpi.com

For this compound, an MESP map would reveal distinct regions of positive and negative potential.

Positive Potential Regions: These areas, often colored blue, signify electron-deficient zones that are attractive to nucleophiles. A large electropositive potential would be expected on the pyridinium (B92312) ring, particularly on the hydrogen atoms and the nitrogen atom. researchgate.net This positive character is due to the electron-withdrawing nature of the positively charged nitrogen atom within the aromatic ring.

The MESP topography, which involves analyzing the critical points of the potential, can provide a quantitative understanding of the molecule's reactivity and bonding patterns. mdpi.com By mapping the MESP onto an electron density isosurface, a clear visual representation of these reactive surfaces can be generated, offering insights into noncovalent interactions essential for its function. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding units". chemrxiv.org It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds. chemrxiv.orgorientjchem.org This analysis is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and charge delocalization. researchgate.net

In the case of this compound, NBO analysis would elucidate the key electronic interactions that contribute to its stability. The primary interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. researchgate.netorientjchem.org

Key expected NBO interactions include:

Intramolecular Charge Transfer: A significant transfer of electron density would be observed from the electron-rich sulfonate group to the electron-deficient pyridinium ring. This is primarily facilitated by the donation of electron density from the lone pairs (LP) of the oxygen atoms in the sulfonate group to the antibonding π* orbitals of the pyridinium ring.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals. researchgate.net

Table 1: Hypothetical NBO Second-Order Perturbation Energy Analysis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of SO₃⁻π* (C-C) in Pyridinium RingHighLone Pair -> Antibonding π
LP (O) of SO₃⁻π* (C-N) in Pyridinium RingModerateLone Pair -> Antibonding π
σ (C-H) of CH₃σ* (N-C) in Pyridinium RingLowσ -> σ* Hyperconjugation

This analysis provides a quantitative basis for understanding the electronic delocalization that stabilizes the zwitterionic structure of this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states that are often difficult to observe experimentally. researchgate.net

For reactions involving this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to map out the potential energy surface. This process involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Transition State (TS) Search: Utilizing algorithms to locate the saddle point (the TS) connecting reactants to products. The TS structure represents the highest energy barrier along the reaction coordinate.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Reaction Pathway Following: Using Intrinsic Reaction Coordinate (IRC) calculations to trace the path from the transition state downhill to the connected reactants and products, thus confirming the proposed mechanism.

By calculating the energies of these species, the activation energy (the difference in energy between the reactants and the transition state) can be determined, providing a quantitative measure of the reaction rate. This approach allows for the comparison of different possible reaction pathways, such as concerted versus stepwise mechanisms, to determine the most energetically favorable route. researchgate.net

Linear Free Energy Relationships (LFERs), such as the Hammett equation, correlate the rate or equilibrium constants of a reaction series with the electronic properties of substituents. emerginginvestigators.org Computational chemistry can provide a powerful supplement to experimental LFER studies by calculating molecular properties that serve as theoretical descriptors for these electronic effects. emerginginvestigators.orgmdpi.com

For a series of substituted pyridinium sulfonates, computational methods can be used to:

Calculate various electronic parameters for each molecule in the series, such as:

Atomic Charges: Mulliken or Natural Population Analysis (NPA) charges on specific atoms (e.g., the sulfur atom or atoms within the pyridinium ring).

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Dipole Moments.

Correlate these calculated parameters with experimentally observed reaction rates (log k).

A strong linear correlation between a calculated descriptor and the experimental data can provide deep mechanistic insight. emerginginvestigators.org For example, if a reaction rate correlates well with the calculated charge on the sulfur atom, it would suggest that the electronic nature of the sulfonate group plays a critical role in the rate-determining step of the reaction. This approach allows for the validation of mechanistic hypotheses and a more profound understanding of substituent effects.

Structure-Property Relationship Prediction through Computational Approaches

Computational approaches, particularly Quantitative Structure-Property Relationship (QSPR) models, are used to predict the physical, chemical, and biological properties of compounds based on their molecular structure. nih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, QSPR and other computational methods can be used to predict a wide range of properties:

Thermodynamic Properties: Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict properties such as solubility, activity coefficients, and enthalpies of mixing in various solvents. researchgate.net This is particularly relevant for understanding its behavior in solution.

Physicochemical Properties: Descriptors related to molecular size, shape, and electronic distribution can be used to predict properties like boiling point, vapor pressure, and partition coefficients.

Reactivity: Quantum chemical descriptors such as HOMO-LUMO energy gaps, ionization potential, and electron affinity can be correlated with the chemical reactivity of the molecule.

The general workflow for developing a QSPR model involves:

Generating a dataset of molecules with known experimental property values.

Calculating a large number of molecular descriptors for each molecule.

Using statistical methods (e.g., multiple linear regression, machine learning) to build a model that correlates a subset of these descriptors with the property of interest.

Validating the model's predictive power using an external test set of compounds. nih.gov

These predictive models are valuable in materials science and drug discovery for screening large numbers of candidate molecules and prioritizing them for experimental synthesis and testing. nih.gov

Article on the Chemical Compound “this compound”

The provided outline requests in-depth information on:

Applications in Materials Science

Luminescent Materials and Mechanofluorochromic Systems:

Development of Mechanically Tunable Fluorescence Materials based on 1-Methylpyridinium-2-sulfonate.

While general research exists on pyridinium-based compounds in these fields, the specific data for "this compound" is not present in the available literature. For instance, theoretical modeling of crystalline polarization effects on NLO properties has been conducted on stilbazolium derivatives with different sulfonate counter-ions, but not specifically on the 2-sulfonate isomer of 1-methylpyridinium acs.orgnih.gov. Similarly, while the broader category of pyridinium (B92312) compounds has been explored for applications in luminescent solar concentrators, specific studies detailing the use of this compound are absent rsc.orgnih.govunipi.ittue.nlrsc.orgresearchgate.net.

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and the provided outline, this article cannot be generated at this time due to the lack of specific, verifiable research findings.

Ionic Liquids and Electrolyte Formulations

The unique properties of pyridinium-based compounds, such as low volatility, high thermal stability, and tunable solvation capabilities, have made them a subject of significant interest in materials science, particularly in the development of ionic liquids (ILs) and electrolyte formulations. researchgate.net Ionic liquids are salts with melting points below 100°C, and their versatility has led to applications in various industrial and chemical processes. researchgate.netscientific.net

The growing emphasis on green chemistry has spurred research into creating more sustainable and biodegradable ionic liquids. Pyridinium-based ILs have been a focus of these efforts due to the potential for creating environmentally benign solvents. rsc.orgrsc.org Studies have investigated the biodegradability of various pyridinium cations, revealing that even small changes in the molecular structure can significantly impact their environmental persistence. rsc.org

For instance, research has shown that certain naturally occurring and nature-inspired pyridinium structures can be completely mineralizable and non-toxic. rsc.org A study on the ready biodegradability of several pyridinium compounds found that 1-methylpyridinium hexafluorophosphate (B91526) ([C1Py][PF6]) was readily biodegradable. rsc.org This finding is significant as the 1-methylpyridinium cation is the core structure of this compound. The design of ILs with ester side chains on the pyridinium cation has also been shown to result in compounds with exceptionally high levels of biodegradation under aerobic conditions. rsc.org

The goal is to design new, highly biodegradable, and non-toxic pyridinium ILs to prevent the accumulation of persistent chemicals in the aquatic environment. rsc.org Furthermore, the use of methylated pyridinium structures opens up possibilities for biotechnological synthesis, avoiding the use of hazardous methylating agents like iodomethane (B122720) or dimethyl sulfate (B86663). rsc.org This aligns with the principles of sustainable chemistry by utilizing renewable resources and designing safer chemical processes. rsc.orgtubitak.gov.tr

The electrolyte is a critical component of batteries, facilitating ion transport between the anode and cathode. fbicrc.com.au Conventional electrolytes based on organic solvents can be volatile and flammable, posing safety risks. rsc.org Ionic liquids, including those based on pyridinium cations, are being explored as safer alternative electrolytes due to their low volatility, non-flammability, and high thermal and electrochemical stability. rsc.orgmdpi.com

Pyridinium-based electrolytes are considered promising for flow-battery applications. researchgate.net Research into their redox behavior is providing insights into the mechanisms of charge-discharge processes and cycling stability. researchgate.net

Specifically, new salts based on pyridinium anions have been synthesized for use in ionic liquid-based electrolytes for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). In one study, the lithium and sodium salts of the 1-methylpyridinum 2,6-dicarboxylate anion were dissolved in a standard ionic liquid (Pyr14TFSI). The resulting electrolytes were thermally stable up to 150-200°C and showed promising room temperature ion conductivities of 2.8 and 3.2 mS cm⁻¹ for the LIB and SIB systems, respectively. chalmers.se These electrolytes were deemed potentially suitable for medium-voltage battery applications. chalmers.se The development of such novel ILs is crucial for advancing battery technology, particularly for high-energy applications where safety and stability are paramount. fbicrc.com.au

Understanding the thermophysical properties of ionic liquids is essential for their practical application and for designing processes that utilize them. nih.gov These properties include density, viscosity, electrical conductivity, heat capacity, and surface tension, which are often measured over a range of temperatures. nih.govnih.govacs.org

For example, detailed experimental investigations have been conducted on isomers like 1-butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. nih.govacs.org These studies measure a wide array of properties to understand the structure-property relationships. acs.org

Below are interactive tables summarizing experimental data for representative pyridinium-based ionic liquids, illustrating the typical thermophysical properties measured for this class of compounds.

Table 1: Thermophysical Properties of 1-butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide at 298.15 K (25°C) and 100 kPa nih.govacs.org

PropertyValueUnit
Density (ρ)1.458g·cm⁻³
Speed of Sound (c)1205.5m·s⁻¹
Refractive Index (nD)1.4423-
Dynamic Viscosity (η)88.9mPa·s
Electrical Conductivity (κ)0.226S·m⁻¹
Isobaric Molar Heat Capacity (Cp,m)567.9J·K⁻¹·mol⁻¹
Surface Tension (σ)35.6mN·m⁻¹

Table 2: Thermophysical Properties of 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide at 298.15 K (25°C) and 100 kPa nih.govacs.org

PropertyValueUnit
Density (ρ)1.450g·cm⁻³
Speed of Sound (c)1210.8m·s⁻¹
Refractive Index (nD)1.4411-
Dynamic Viscosity (η)71.9mPa·s
Electrical Conductivity (κ)0.278S·m⁻¹
Isobaric Molar Heat Capacity (Cp,m)565.4J·K⁻¹·mol⁻¹
Surface Tension (σ)34.4mN·m⁻¹

These detailed datasets are crucial for engineering applications, allowing for the selection and design of ionic liquids with specific properties tailored to a particular process. nih.gov

Polymer Science Applications (e.g., Catalysis in Polymerization)

Pyridinium-based ionic liquids have found utility in various domains of polymer science, including serving as media for polymerization reactions. scientific.net Catalysis is a cornerstone of polymer chemistry, enabling control over polymerization processes to produce materials with specific characteristics and properties. mdpi.com The unique solvation properties of ionic liquids can influence reaction rates and the properties of the resulting polymers.

While the direct use of this compound as a catalyst in polymerization is not detailed in the provided sources, the broader class of pyridinium-based ILs has been noted for its applications in this field. scientific.net Catalytic systems are essential for creating a wide range of materials, from high-performance plastics to biodegradable polymers. mdpi.com The ongoing development of novel catalyst systems, sometimes modulated by external stimuli like light or electricity, is a dynamic area of research aimed at achieving greater control over polymer synthesis. osti.gov The use of onium salts, a category that includes pyridinium compounds, as initiators in cationic polymerization is a well-established technique for producing materials from monomers like epoxides. tuwien.at

Applications in Catalysis

General Acid Catalysis by Pyridinium (B92312) Sulfonates

Pyridinium sulfonates are recognized as effective mild acid catalysts, providing an organic-soluble source of pyridinium ions. wikipedia.orgchemicalbook.com This characteristic is particularly valuable in reactions involving substrates that are sensitive to decomposition or epimerization under strongly acidic conditions. The catalytic activity stems from the Brønsted acidity of the pyridinium proton, which can be modulated by the substituents on the pyridine (B92270) ring and the nature of the sulfonate counter-ion.

One of the most widespread applications of pyridinium sulfonates, such as the well-studied Pyridinium p-toluenesulfonate (PPTS), is in the protection and deprotection of functional groups, a cornerstone of modern organic synthesis. guidechem.comnih.gov

Acetal and Ketal Formation/Cleavage: PPTS is a highly efficient catalyst for the formation of acetals and ketals from aldehydes and ketones with alcohols. This reaction is crucial for protecting carbonyl groups during subsequent synthetic steps. The mildness of the catalyst ensures that acid-labile functionalities elsewhere in the molecule remain intact. nih.gov Conversely, PPTS can also catalyze the cleavage (deprotection) of acetals and ketals to regenerate the parent carbonyl compound by treatment with water.

Deprotection of Silyl (B83357) and Tetrahydropyranyl (THP) Ethers: These catalysts are extensively used for the removal of silyl ether protecting groups from alcohols. wikipedia.org A key advantage is their selectivity; for instance, PPTS can selectively cleave a tert-butyldimethylsilyl (TBDMS) ether in the presence of a more robust tert-butyldiphenlysilyl (TBDPS) ether. chemicalbook.comguidechem.com It is also a standard reagent for the deprotection of tetrahydropyranyl (THP) ethers. chemicalbook.comnih.gov

The table below summarizes the catalytic role of pyridinium sulfonates in common protection and deprotection reactions.

TransformationSubstrateReagent/Protecting GroupCatalystOutcome
Protection Aldehyde/KetoneAlcohol/DiolPyridinium SulfonateAcetal/Ketal
Deprotection Acetal/KetalWaterPyridinium SulfonateAldehyde/Ketone
Deprotection Alcohol-OTBDMS-Pyridinium SulfonateAlcohol
Deprotection Alcohol-OTHP-Pyridinium SulfonateAlcohol

N-alkylation of the pyridine ring, as in N-Methylpyridinium p-toluenesulfonate, modifies the catalyst's properties. While the primary Brønsted acidity of the N-H proton is lost, these compounds can still function as effective Lewis acids or as part of a catalytic system. For instance, N-methylpyridinium salts have been employed as reaction media and catalysts in multicomponent reactions like the Biginelli reaction for the synthesis of substituted pyrimidinones (B12756618) at room temperature. researchgate.net

Research into analogues has shown that modifying the pyridinium salt structure can significantly enhance catalytic activity. In one study, while PPTS itself was a weak catalyst for esterification, the introduction of a lipid chain and a nitro group to the pyridinium ring (creating 2-oleamido-5-nitro-pyridinium p-toluenesulfonate) dramatically improved yields to as high as 99%. nih.gov This highlights the tunability of the pyridinium scaffold for specific catalytic applications.

Pyridinium Sulfonates as Ligands in Metal-Catalyzed Systems

The pyridine ring and the sulfonate group can act in concert as a powerful ligand scaffold for transition metals. The nitrogen atom of the pyridine is a classic Lewis base that coordinates to the metal center, while the sulfonate group can act as a non-coordinating anion or a coordinating ligand, influencing the electronic properties and stability of the resulting organometallic complex.

The design of metal complexes using pyridine-containing ligands is a major area of research in catalysis. unimi.it Ligands incorporating a sulfonate group, such as phosphine-sulfonates, have been used to create highly active palladium and nickel catalysts for ethylene (B1197577) polymerization and copolymerization. rsc.org The sulfonate group can engage in secondary interactions with the metal center, which enhances catalyst stability and modulates reactivity. rsc.org

The geometry of the complex is heavily influenced by the ligand structure. For example, in palladium(II) complexes, the use of various 4-substituted pyridine ligands leads to square-planar complexes with formulas like PdL42 or [PdL2Y2]. acs.org The electronic nature of the substituents on the pyridine ring significantly alters the physicochemical properties of these coordination compounds. acs.org For pyridine-2-sulfonate, the ortho position of the sulfonate group allows it to act as a bidentate chelating ligand, forming a stable ring with the metal center, thereby influencing the catalytic activity.

Metal complexes featuring pyridine-based ligands are effective catalysts for a range of oxidation reactions. The introduction of a pyridine moiety into a macrocyclic ligand skeleton can stabilize metal ions in high oxidation states, which are often key intermediates in oxidation catalysis. unimi.it

Copper complexes with triazolylpyridine ligands have been synthesized and demonstrated to be homogeneous molecular catalysts for the water oxidation reaction (WOR), a critical process in water splitting. researchgate.net Similarly, the conformational rigidity imparted by pyridine rings in iron complexes has been shown to increase the reactivity of high-valent iron-oxo intermediates, which are potent oxidizing agents. unimi.it The electron-withdrawing nature of the pyridyl moiety can decrease the stability of these intermediates, thereby enhancing their oxidative power. unimi.it

Applications in Organic Synthesis Methodology

Beyond their roles in protecting group chemistry, pyridinium sulfonates are versatile catalysts that have been integrated into various synthetic methodologies. Their mild acidity is often key to achieving high yields and selectivities in complex transformations.

PPTS, for example, has been employed in several key synthetic steps beyond simple deprotection:

Esterification: While sometimes a weak catalyst on its own, modified pyridinium sulfonates can be highly effective for the condensation of carboxylic acids and alcohols. nih.gov

Claisen Rearrangement: It acts as a Lewis acid catalyst to facilitate the isomerization of vinyl ethers to allyl vinyl ethers. chemicalbook.com

Diastereoselective Henry Reaction: PPTS catalyzes the addition of a nitro group to carbonyl compounds, controlling the stereochemistry of the resulting β-nitroalcohols. chemicalbook.com

Asymmetric Aldol Condensation: When used as a co-catalyst with L-proline, PPTS can improve both the yield and the enantioselectivity of the reaction between dioxanones and aldehydes. chemicalbook.comguidechem.com

The broad utility of these compounds makes them indispensable tools in the synthesis of complex molecules, including natural products and pharmaceuticals. guidechem.comchemimpex.com

Based on a comprehensive review of available scientific literature, there is no specific information regarding the use of 1-Methylpyridinium-2-sulfonate in the catalytic applications outlined in the requested article. Searches for its role in the catalysis of ketene-imine cycloaddition for β-lactam synthesis and its catalytic activity in radical-moderated polymerizations did not yield any relevant research findings or data.

Therefore, this article cannot be generated as the requested information is not present in the public domain.

Analytical Chemistry Applications

Derivatization Reagents in Mass Spectrometry

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical technique. In mass spectrometry, derivatization is often employed to improve ionization efficiency, increase selectivity, and enhance the sensitivity of detection for target analytes. A common reagent that incorporates the 1-methylpyridinium moiety is 2-fluoro-1-methylpyridinium-p-toluene-sulfonate. This reagent is utilized to introduce a permanently charged N-methylpyridinium group onto analytes, thereby improving their mass spectrometric detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. However, some compounds exhibit poor ionization efficiency or produce non-specific fragment ions, which can limit the sensitivity and reliability of the analysis. Chemical derivatization with reagents like 2-fluoro-1-methylpyridinium-p-toluene-sulfonate can overcome these challenges.

The introduction of a 1-methylpyridinium group enhances the ionization of the analyte, which is particularly beneficial for compounds that are difficult to ionize. This modification leads to a significant increase in signal intensity and, consequently, a lower limit of detection. For instance, the derivatization of buprenorphine, a narcotic analgesic, with 2-fluoro-1-methylpyridinium-p-toluene-sulfonate resulted in an approximately 8-fold improvement in detection limits in hair samples when compared to the underivatized compound. acs.org

Furthermore, this derivatization strategy can improve the selectivity of the analysis. The fragmentation of the derivatized analyte in the mass spectrometer often yields specific and abundant product ions that are characteristic of the original molecule, allowing for more confident identification and quantification, even in complex biological matrices. acs.org This has been demonstrated in the analysis of various compounds, including vitamin D metabolites and estrogens. nih.govacs.orgnih.gov The derivatization of vitamin D3 metabolites with 2-fluoro-1-methylpyridinium p-toluene sulfonate, for example, not only increased detection sensitivity but also enabled the full chromatographic separation of vitamin D isomers and epimers. acs.org

The table below summarizes the observed enhancements in sensitivity for different analytes after derivatization to introduce a 1-methylpyridinium moiety.

AnalyteMatrixFold Improvement in Limit of Detection (LOD)Reference
EstradiolCosmetics~200 nih.gov
EstriolCosmetics~2000 nih.gov
EthinylestradiolCosmetics~900 nih.gov
BuprenorphineHair~8 acs.org

The reaction of analytes containing hydroxyl groups with 2-fluoro-1-methylpyridinium-p-toluene-sulfonate leads to the formation of stable, permanently charged N-methylpyridinium ether derivatives. This permanent charge is a key feature that enhances the performance of the analyte in electrospray ionization mass spectrometry (ESI-MS).

In a typical derivatization reaction, the hydroxyl group of the analyte acts as a nucleophile, attacking the 2-position of the 2-fluoro-1-methylpyridinium ring, with the subsequent loss of the fluoride (B91410) ion. This reaction is often facilitated by a base, such as triethylamine, and can be carried out under mild conditions. acs.org The resulting N-methylpyridinium ether derivative carries a fixed positive charge, which eliminates the need for the analyte to be protonated or deprotonated in the ESI source. This leads to more consistent and efficient ionization, reducing signal suppression effects that can occur in complex matrices.

The fragmentation of these permanently charged precursor ions in tandem mass spectrometry produces diagnostic and abundant fragment ions. acs.org For example, the N-methylpyridinium ether derivative of buprenorphine produces a precursor ion at m/z 559, which then fragments to yield abundant and specific product ions at m/z 443 and 450, representing different parts of the original molecule. acs.org This predictable and specific fragmentation pattern is highly advantageous for the development of robust and reliable quantitative methods using techniques like multiple reaction monitoring (MRM).

Spectroscopic Probes for Chemical and Biochemical Systems

Future Directions and Emerging Research Avenues for 1 Methylpyridinium 2 Sulfonate

Development of Novel Synthetic Pathways and Functionalization Strategies

Future research will undoubtedly focus on creating efficient and versatile synthetic routes to 1-Methylpyridinium-2-sulfonate and its derivatives. While standard N-methylation of pyridine (B92270) is a well-established process, the introduction and positioning of the sulfonate group present avenues for innovation wikipedia.org. A promising strategy, suggested by patent literature on related compounds, involves the initial sulfonation of pyridine to form the pyridinesulfonic acid inner salt, followed by N-alkylation google.com. This approach allows for the synthesis of various pyridinium (B92312) sulfonate ionic liquids by reacting the zwitterionic precursor with different acids google.com.

Further functionalization of the this compound scaffold is a significant area for development. The pyridinium ring is known to be susceptible to modification, and techniques such as visible-light-driven photocatalysis and strategic metalation have been used to functionalize the C4 position of other pyridinium salts acs.orgnih.gov. Adapting these methods could allow for the introduction of a wide array of functional groups, although the electronic influence of the sulfonate group at the C2 position would need to be carefully considered. Advanced, transition-metal-free coupling protocols, such as those developed for pyridylsulfonium salts, could also be explored to construct complex bipyridine structures from sulfonate-functionalized precursors chemrxiv.org.

Synthetic StrategyDescriptionPotential AdvantagesReference CompoundsCitations
Two-Step Zwitterion Formation Sulfonation of pyridine followed by N-methylation of the resulting pyridinesulfonic acid inner salt.Modular; allows for variation in the N-substituent.Pyridinesulfonic acid inner salts google.com
Acid-Base Reaction Direct reaction of a substituted pyridine with a sulfonic acid to form a salt (not a zwitterion).Simple, one-step process for creating pyridinium sulfonate salts.Pyridinium p-toluenesulfonate prepchem.comjournalijdr.com
Ring Functionalization Post-synthetic modification of the pyridinium ring using methods like photocatalysis or directed metalation.Enables late-stage diversification of the core structure.N-ethoxypyridinium salts acs.orgnih.gov
Complex Scaffold Construction Use of sulfonate-bearing pyridines in advanced coupling reactions to build larger, functional molecules.Access to complex architectures like functionalized bipyridines and triarylpyridines.Pyridylsulfonium salts, Triarylpyridines with sulfonate moieties chemrxiv.orgnih.gov

Exploration of Undiscovered Reactivity Modes and Mechanistic Complexities

The zwitterionic nature of this compound underpins its complex reactivity, which remains largely unexplored. Research into related pyridinium salts and sulfinates has revealed a fascinating divergent reactivity, where the system can be directed down either a two-electron (nucleophilic) or a one-electron (radical) pathway by simply controlling the reaction conditions, such as the presence of visible light nih.govrsc.org. Investigating whether this compound can form similar electron donor-acceptor (EDA) complexes and engage in photocatalytic reactions is a key future direction nih.govresearchgate.net.

The field of pyridinium zwitterions offers further clues to potential reactivity modes. Stable pyridinium 1,4- and 1,5-zwitterions have been shown to participate in a variety of cycloaddition and domino reactions to construct complex heterocyclic frameworks rsc.orgresearchgate.net. The unique 1,2-substitution pattern of this compound could lead to novel reaction pathways and the formation of unprecedented molecular architectures.

In the solid state, the interaction between the sulfonate and pyridinium moieties forms a robust and predictable non-covalent bond known as a supramolecular synthon. acs.orgrsc.org The study of how this interaction directs the crystal engineering and self-assembly of this compound is crucial for designing new materials with tailored properties. acs.orgrsc.org

Advanced Theoretical Modeling for Predictive Design and Materials Discovery

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental efforts. Density Functional Theory (DFT) calculations have been successfully employed to investigate the electronic structure, HOMO-LUMO energy gaps, and reactivity parameters of analogous zwitterionic pyridinium-triazole ligands. jove.commdpi.com Applying these methods to this compound would provide fundamental insights into its stability, electronic properties, and potential reaction pathways nih.govmdpi.com.

Advanced modeling can also elucidate excited-state behavior, which is critical for applications in photochemistry and materials science unibo.it. Furthermore, computational techniques combined with crystallographic analysis, such as Hirshfeld surface analysis, can quantify the non-covalent interactions that govern crystal packing. jove.com This predictive power is invaluable for the rational design of functional materials, such as coordination polymers or materials with specific proton-conductive properties, derived from the zwitterionic scaffold. jove.comnih.gov

Predicted PropertyComputational MethodRationale and SignificanceRelated Systems StudiedCitations
Electronic Structure (HOMO-LUMO) Density Functional Theory (DFT)Predicts electronic transitions, reactivity, and stability. Crucial for designing optoelectronic materials.Zwitterionic pyridinium–triazole ligands jove.commdpi.com
Reaction Energy Profiles DFTElucidates mechanistic pathways and predicts regioselectivity for reactions.Sulfonative pyridylation of alkenes nih.gov
Molecular Conformation DFT, X-ray CrystallographyDetermines the lowest energy structure, which influences reactivity and intermolecular interactions.N-(1-ethoxyvinyl)pyridinium triflates mdpi.com
Supramolecular Topology Hirshfeld Surface AnalysisQuantifies non-covalent interactions, enabling the predictive design of crystal structures and materials.Zwitterionic pyridinium–triazole ligands jove.com
Excited State Behavior Time-Dependent DFT (TD-DFT)Models photophysical properties, essential for applications in photocatalysis and luminescence.Pyridyl pyridinium systems unibo.it

Emerging Applications in Interdisciplinary Fields

The unique combination of a pyridinium cation and a sulfonate anion within a single molecule opens up a vast array of potential applications for this compound.

Catalysis: Pyridine sulfonic acid-based ionic liquids have been patented as effective and reusable acidic catalysts for important organic reactions like esterification and Beckman rearrangements google.com. Similarly, pyridinium p-toluenesulfonate has demonstrated catalytic activity in transesterification reactions for biodiesel production journalijdr.com. This suggests a strong potential for this compound to act as a novel organocatalyst.

Materials Science and Electroplating: Structurally similar pyridinium betaines are highly valued in the electroplating industry. For instance, 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium is used commercially as a high-performance leveling and brightening agent in nickel plating baths, producing smooth, brilliant, and durable coatings atamanchemicals.com. This provides a direct and compelling case for investigating this compound in advanced surface finishing applications.

Biomedical Materials: The zwitterionic character of the molecule is highly attractive for biomedical applications. Polybetaines are known for their excellent biocompatibility and antifouling properties, which prevent non-specific protein adsorption and bacterial adhesion nih.gov. Recent work has shown that gold nanoclusters functionalized with both pyridinium ligands (for antimicrobial activity) and zwitterionic ligands (for biocompatibility) are effective against drug-resistant bacteria nih.gov. This dual-functionality concept could be directly integrated into materials based on or coated with this compound.

Advanced Functional Materials: The strong hydrogen-bonding capabilities and inherent charge separation in pyridinium zwitterions make them excellent candidates for proton-conducting materials, which are essential components in next-generation fuel cells jove.comnih.gov. Furthermore, the general class of pyridinium betaines has been extensively studied as solvatochromic dyes, where their light absorption changes with solvent polarity, indicating potential use as sensors chempedia.inforesearchgate.net.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methylpyridinium-2-sulfonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of methylpyridine derivatives. For example, NaClO₂-mediated sulfonation of pyridine derivatives under controlled pH (4–6) and temperature (0–5°C) can yield sulfonyl chlorides, which are subsequently quenched to form sulfonates. Reaction efficiency depends on stoichiometric ratios of sulfonating agents (e.g., H₂SO₄ or ClSO₃H) and purification via recrystallization using ethanol/water mixtures .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use X-ray crystallography (e.g., SHELXL refinement ) to confirm the crystal lattice and hydrogen-bonding network. Complement this with spectroscopic methods:

  • NMR : Monitor chemical shifts for the methyl group (δ ~3.5 ppm in ¹H NMR) and sulfonate moiety (δ ~120–130 ppm in ¹³C NMR).
  • Mass Spectrometry : ESI-MS in negative ion mode should show [M–H]⁻ peaks corresponding to the molecular ion (C₆H₇NO₃S⁻, exact mass 173.01 g/mol) .

Q. What are the key stability considerations for this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated degradation studies:

  • pH Stability : Use buffered solutions (pH 2–12) and monitor decomposition via HPLC at 254 nm. Sulfonate groups are generally stable in acidic conditions but hydrolyze at pH >10.
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (typically >200°C). Store samples in anhydrous, dark conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in sulfonation processes?

  • Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G**) to map energy profiles for sulfonate formation. Key steps include:

  • Electrophilic Substitution : Assess the activation energy for sulfonate group addition at the pyridine 2-position.
  • Solvent Effects : Simulate solvation models (e.g., PCM) to evaluate polarity’s role in transition-state stabilization .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Apply systematic validation:

  • Cross-Laboratory Calibration : Compare NMR spectra across instruments using standardized reference compounds (e.g., TMS for ¹H/¹³C shifts).
  • Crystallographic Validation : Correlate X-ray-derived bond lengths/angles with computational predictions to identify outliers .

Q. What advanced analytical strategies are recommended for quantifying trace impurities in this compound?

  • Methodological Answer : Use hyphenated techniques:

  • LC-MS/MS : Employ a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for target ions.
  • ICP-OES : Detect heavy metal residues (e.g., Hg, Pb) at ppb levels, critical for pharmaceutical-grade synthesis .

Q. How can this compound be functionalized for applications in asymmetric catalysis or ionic liquids?

  • Methodological Answer : Explore derivatization pathways:

  • Chiral Sulfonamides : React with enantiopure amines (e.g., (S)-1-phenylethylamine) under Mitsunobu conditions.
  • Ionic Liquid Design : Combine with bis(trifluoromethanesulfonyl)imide anions to enhance thermal stability and conductivity .

Data Presentation Guidelines

  • Synthetic Protocols : Tabulate reaction variables (e.g., temperature, catalyst loading) and outcomes (yield, purity).

    ConditionYield (%)Purity (HPLC, %)
    0°C, pH 47899.5
    25°C, pH 66597.2
  • Structural Data : Report crystallographic parameters (space group, R-factor) alongside spectroscopic peaks .

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